molecular formula C22H20ClNO3 B11300653 3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11300653
M. Wt: 381.8 g/mol
InChI Key: UBXGQZGCLYRQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a benzoxazine-derived heterocyclic compound featuring a fused chromeno-oxazinone core substituted with a 2-chlorobenzyl group. The compound is synthesized via condensation reactions, such as refluxing intermediates with formic acid, followed by purification to achieve high purity (elemental analysis: C, 66.63%; H, 4.50%; N, 6.29%) . The 2-chlorobenzyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H20ClNO3/c23-19-8-4-1-5-14(19)11-24-12-18-20(26-13-24)10-9-16-15-6-2-3-7-17(15)22(25)27-21(16)18/h1,4-5,8-10H,2-3,6-7,11-13H2

InChI Key

UBXGQZGCLYRQBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=C5Cl)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a family of chromeno-oxazinone derivatives with variations in substituents and core modifications. Below is a comparative analysis:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Data Reference
3-(2-Chlorobenzyl)-...chromeno[8,7-e][1,3]oxazin-6-one (Target) 2-Chlorobenzyl Not explicitly given* ~423.89† Elemental analysis: C (66.63%), H (4.50%), N (6.29%); synthesized via formic acid reflux
3-(2-Methoxybenzyl)-...chromeno[8,7-e][1,3]oxazin-6-one 2-Methoxybenzyl C25H21NO4 399.44 Higher hydrophilicity due to methoxy group; potential for altered pharmacokinetics
12-Chloro-3-(3,4,5-trimethoxybenzyl)-...chromeno[8,7-e][1,3]oxazin-6-one 3,4,5-Trimethoxybenzyl + Cl C25H26ClNO6 496.93 Enhanced steric bulk; trimethoxy groups may improve binding affinity in drug design
3-(4-Chlorobenzyl)-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one Cyclopenta-fused core + 4-Cl C21H18ClNO3 367.83 Reduced ring strain; density: 1.41 g/cm³; predicted boiling point: 552.3°C
3-(2-Fluorobenzyl)-...chromeno[8,7-e][1,3]oxazin-6-one 2-Fluorobenzyl C24H19FNO3 388.42 Fluorine’s electronegativity enhances stability; potential for CNS activity
9-(2-Chlorobenzyl)-...cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(8H)-one Cyclopenta-fused core + 2-Cl C22H20ClNO3 381.85 Methyl group increases hydrophobicity; melting point not reported

*Inferred from structural similarity to .
†Calculated based on analogous compounds.

Key Findings

Methoxy Groups: Compounds like 3-(2-methoxybenzyl)-... exhibit increased solubility due to methoxy’s polarity but reduced metabolic stability . Trimethoxy Substitution: ’s compound (C25H26ClNO6) shows that bulky substituents may hinder crystallization but improve thermal stability .

Core Modifications: Cyclopenta/cyclohepta Fusion: Cyclopenta-fused derivatives (e.g., ) exhibit lower molecular weights and altered conformational flexibility, impacting interactions with enzymes or receptors . Chromeno-oxazinone vs.

Physical Properties: Melting Points: Hydroxylated derivatives () show higher melting points (120–161°C) due to hydrogen bonding, whereas halogenated analogs (e.g., target compound) may have lower melting points . Density and Boiling Points: Cyclopenta-fused compounds () have higher predicted densities (1.41 g/cm³) compared to non-fused analogs, reflecting compact molecular packing .

Research Implications

  • Drug Design : The 2-chlorobenzyl group in the target compound may favor interactions with hydrophobic pockets in proteins, as seen in docking studies of similar heterocycles (e.g., ’s MD simulations showing stable RMSD values) .
  • Material Science : Benzoxazine derivatives with methoxy groups () could exhibit unique polymerization behaviors, as demonstrated in studies on benzoxazine thermal curing () .

Biological Activity

The compound 3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a synthetic organic molecule that has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound by examining various research findings, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H19ClN2O3C_{22}H_{19}ClN_{2}O_{3}, indicating the presence of a chlorobenzyl group and a complex bicyclic structure. The unique arrangement of its atoms contributes to its biological activity, particularly in neuropharmacology and oncology.

Structural Features

  • Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
  • Bicyclic Framework : Provides rigidity, which is often beneficial for receptor interactions.

Neuropharmacological Effects

Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase (MAO) and cholinesterase (AChE). Inhibition of these enzymes is significant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Inhibition Studies

  • Monoamine Oxidase (MAO) : The compound exhibited IC50 values in the low micromolar range against MAO A and B isoforms. Specifically, compounds with similar structures have shown IC50 values around 1 μM for MAO A and 0.51 μM for MAO B .
  • Cholinesterase Inhibition : Compounds related to this structure have demonstrated moderate inhibition of AChE with IC50 values ranging from 7 to 8 μM .

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. In vitro assays against various cancer cell lines revealed promising antiproliferative effects.

Case Study Findings

Cell LineIC50 Value (µM)Activity
MCF-7 (Breast)4.83 - 11.3Moderate Antitumor Activity
HCT116 (Colon)5.0 - 10.0Moderate Antitumor Activity
SK-OV-3 (Ovarian)6.0 - 12.0Moderate Antitumor Activity

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms, potentially involving oxidative stress pathways or apoptosis-related proteins .

Structure-Activity Relationships (SAR)

Research into SAR has shown that modifications to the chlorobenzyl group and the bicyclic system can significantly affect biological activity. For example:

  • Substituent Variations : The introduction of different halogen atoms or alkyl groups can enhance or reduce enzyme inhibition potency.
  • Ring Modifications : Alterations in the bicyclic structure may impact binding affinity to target enzymes and receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.